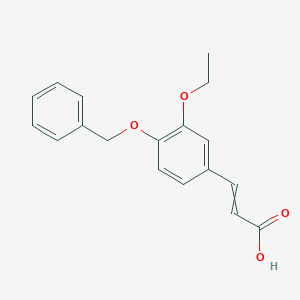

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid

CAS No.: 565174-23-4

Cat. No.: VC2428103

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 565174-23-4 |

|---|---|

| Molecular Formula | C18H18O4 |

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | 3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C18H18O4/c1-2-21-17-12-14(9-11-18(19)20)8-10-16(17)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20) |

| Standard InChI Key | ZRGFXHPPBGPRIU-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

Basic Information

3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid is an organic compound with the molecular formula C₁₈H₁₈O₄ and a molecular weight of 298.3 g/mol . This compound is characterized by a phenyl ring with specific substitution patterns, which include a benzyloxy group at the para-position (C-4) and an ethoxy group at the meta-position (C-3), along with an acrylic acid moiety.

Chemical Identifiers

The compound has several identifiers that facilitate its recognition in chemical databases and scientific literature:

| Identifier Type | Value |

|---|---|

| CAS Number | 565174-23-4 |

| PubChem CID | 3749368 |

| InChIKey | ZRGFXHPPBGPRIU-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 |

The compound is also known by synonyms including (2E)-3-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ACRYLIC ACID and 3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoic acid .

Structural Characteristics

The molecular structure of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid consists of several key functional groups:

-

A phenyl ring with two ether substituents

-

A benzyloxy group (-OCH₂Ph) at the para-position

-

An ethoxy group (-OCH₂CH₃) at the meta-position

-

An acrylic acid moiety (CH=CHCOOH) attached to the phenyl ring

This arrangement results in a compound with both lipophilic and hydrophilic regions, contributing to its physicochemical properties and potential biological activities .

Physicochemical Properties

Physical Properties

Based on computational predictions and structural analysis, 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid possesses the following physical properties:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 298.3 g/mol | Computed |

| XLogP3 | 3.4 | Computed |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 4 | Computed |

| Rotatable Bonds | 7 | Computed |

| Topological Polar Surface Area | 55.8 Ų | Computed |

These properties suggest that the compound has moderate lipophilicity and potential for hydrogen bonding, which are important factors for biological activities and drug-like characteristics .

Biological Activities and Applications

Research Applications

The compound has potential applications in various scientific research domains:

-

As an intermediate in organic synthesis for more complex molecules

-

In biological studies to investigate enzyme interactions

-

As a precursor for polymers and materials with specialized properties

-

For structure-activity relationship studies of phenylacrylic acid derivatives

Mechanism of Action

The mechanism of action of 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid in biological systems would likely involve interactions with specific molecular targets. The presence of the benzyloxy and ethoxy groups could enhance binding affinity and specificity to certain receptors or enzymes, while the acrylic acid moiety might participate in various biochemical reactions.

Comparison with Related Compounds

Structural Analogues

Several compounds structurally related to 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid have been reported in the literature:

Comparative Analysis

The structural differences between 3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid and its analogues can significantly impact their physicochemical properties and biological activities. For instance:

These structural variations could be exploited for developing compounds with tailored properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume